molecular formula C22H26O6 B575033 (4aR,6R,7R,8S,8aR)-7,8-Bis(benzyloxy)-2-methylhexahydropyrano[3,2-d][1,3]dioxin-6-ol CAS No. 170078-65-6

(4aR,6R,7R,8S,8aR)-7,8-Bis(benzyloxy)-2-methylhexahydropyrano[3,2-d][1,3]dioxin-6-ol

Cat. No. B575033
CAS RN: 170078-65-6
M. Wt: 386.444
InChI Key: BALYQVSNDKYQHO-LMCMXOCHSA-N
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Description

“(4aR,6R,7R,8S,8aR)-7,8-Bis(benzyloxy)-2-methylhexahydropyrano[3,2-d][1,3]dioxin-6-ol” is a chemical compound with the CAS Number: 170078-65-6 . Its molecular formula is C22H26O6 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 386.43800 . Other physical and chemical properties like density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Structural and Synthetic Applications

  • Crystallographic and Computational Studies : Compounds similar to the requested chemical, such as 6-{[(Benzyloxy)carbonyl]oxy}-2-methylhexahydropyrano[3,2-d][1,3]dioxin-7,8-diyl bis(chloroacetate), have been analyzed for their crystal structures. These studies reveal intricate details about molecular geometry, including dihedral angles and intermolecular interactions, which are crucial for understanding the stability and reactivity of these compounds in crystalline forms. Such insights are instrumental in the design and synthesis of novel compounds with desired physical and chemical properties (Jasinski, Butcher, Swamy, Yathirajan, & Narayana, 2010).

  • Synthesis of Glycosides and Dioxines : Research into the stereoselective synthesis of glycosides and dioxines, as seen with compounds like (4aS,8aS)- and (4aR,8aR)-4a-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2,3,8,8a-tetrahydropyrano[2,3-b]-1,4-dioxin-7(4aH,6H)-one, highlights the application of these structures in constructing complex organic molecules. This includes the development of methodologies for stereoselective annulation, which is fundamental in natural product synthesis and drug development (Morishita, Honmi, Ito, & Maeba, 1992).

  • Mechanistic Insights in Organic Reactions : Studies involving oxetane formation and migration of benzyloxy groups in specific cations showcase the mechanistic pathways in organic synthesis. These findings are crucial for the development of new synthetic strategies, particularly in the formation of bicyclic and tricyclic compounds, which have wide-ranging applications in medicinal chemistry and material science (Mosimann & Vogel, 2000).

  • Catalysis and Enantioselective Synthesis : Research on palladium-catalyzed synthesis demonstrates the utility of such structural frameworks in facilitating catalytic and enantioselective reactions. This area of study is vital for advancing green chemistry principles by developing more efficient and selective catalytic processes (Massacret, Lhoste, Lakhmiri, Parella, & Sinou, 1999).

Safety And Hazards

This compound is intended for research and development use by, or directly under the supervision of, a qualified professional . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(4aR,6R,7R,8S,8aR)-2-methyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-15-24-14-18-19(27-15)20(25-12-16-8-4-2-5-9-16)21(22(23)28-18)26-13-17-10-6-3-7-11-17/h2-11,15,18-23H,12-14H2,1H3/t15?,18-,19-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALYQVSNDKYQHO-LMCMXOCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705844
Record name 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,6R,7R,8S,8aR)-7,8-Bis(benzyloxy)-2-methylhexahydropyrano[3,2-d][1,3]dioxin-6-ol

CAS RN

170078-65-6
Record name 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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